molecular formula C13H18FN B13155032 N-benzyl-1-(fluoromethyl)cyclopentan-1-amine

N-benzyl-1-(fluoromethyl)cyclopentan-1-amine

Cat. No.: B13155032
M. Wt: 207.29 g/mol
InChI Key: GTIZHARRTSJOAF-UHFFFAOYSA-N
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Description

N-Benzyl-1-(fluoromethyl)cyclopentan-1-amine (CAS 1354962-04-1) is a synthetic organic compound featuring a fluoromethyl group attached to a cyclopentane amine scaffold. With a molecular formula of C13H18FN and a molecular weight of 207.29 g/mol, this amine is characterized by its high purity and defined structure (SMILES: FCC1(NCC2=CC=CC=C2)CCCC1) . The integration of a fluorine atom into the molecular structure is a common strategy in medicinal chemistry and drug discovery to modulate a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane permeability. While the specific biological mechanisms and research applications for this compound are still an area of active investigation, related N-benzyl amine derivatives have demonstrated significant pharmacological potential in scientific studies. For instance, analogous compounds have been studied for their anti-inflammatory and anti-oxidative activities, with some shown to inhibit key inflammatory signaling pathways like JNK and p38 MAPK . Other N-benzyl-N-methylamine derivatives isolated from natural sources have exhibited promising anti-cancer properties, including the induction of apoptosis and the inhibition of tumor growth and metastasis in cell-based models . This makes this compound a valuable building block for researchers exploring new chemical entities in areas such as inflammatory diseases, oncology, and general medicinal chemistry. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-benzyl-1-(fluoromethyl)cyclopentan-1-amine

InChI

InChI=1S/C13H18FN/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2

InChI Key

GTIZHARRTSJOAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CF)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

A common and effective method for preparing benzylated amines is reductive amination , which involves the condensation of an aldehyde or ketone with benzylamine followed by reduction to the amine.

Procedure:

  • Starting with 1-(fluoromethyl)cyclopentanone, react with benzylamine under mild acidic or neutral conditions to form an imine intermediate.
  • Employ a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation to selectively reduce the imine to the secondary amine.
  • Purify the product by column chromatography or crystallization.

Advantages:

  • High selectivity for secondary amine formation.
  • Mild conditions preserve the fluoromethyl group.
  • Scalable for preparative synthesis.

Supporting Data:

  • Similar N-benzyl amines have been synthesized using reductive amination with confirmed structures by ^1H NMR and LCMS, showing clean conversion and high yields (typically >80%).

Fluoromethylation of Cyclopentylamine Derivatives

An alternative route involves the fluoromethylation of pre-formed N-benzylcyclopentanamine:

  • Starting with N-benzylcyclopentanamine, introduce the fluoromethyl group via nucleophilic substitution using fluoromethylating agents such as fluoromethyl tosylate or fluoromethyl iodide.
  • This reaction typically requires a strong base (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile.
  • Reaction conditions are optimized to avoid elimination or over-fluorination.

Notes:

  • This method allows late-stage fluorination, which is advantageous for structural diversification.
  • Careful control of temperature (often 0–25 °C) and reaction time (4–16 hours) is critical to maximize selectivity.

Catalytic Hydrogenation of Benzyl Nitrile Precursors

Another preparative method is catalytic hydrogenation of benzyl nitrile derivatives:

  • Benzyl cyanide derivatives bearing the cyclopentane ring are subjected to catalytic hydrogenation over nickel or palladium catalysts under hydrogen atmosphere.
  • This process reduces the nitrile group to the corresponding primary amine, which can then be fluoromethylated or benzylated as needed.
  • Reaction parameters such as temperature (30–50 °C), pressure (1–5 atm H2), and catalyst loading are optimized for maximal yield.

Example:

  • A patent describes benzylamine production by catalytic hydrogenation of phenylmethyl nitrile using skeleton nickel catalysts under mild conditions.

Metal-Catalyzed Cross-Coupling and Automated Synthesis

Recent advances include:

  • Use of Negishi cross-coupling to introduce alkyl groups onto benzylamine scaffolds, increasing sp^3 character and drug-likeness.
  • Automated flow chemistry setups enable sequential organozinc reagent generation and Pd-catalyzed coupling with benzyl halides to form complex amines.
  • This method allows for the incorporation of fluoromethyl groups via organozinc intermediates derived from fluoromethyl halides, followed by coupling with benzylamine derivatives.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Reductive Amination 1-(Fluoromethyl)cyclopentanone, benzylamine NaBH(OAc)3 or H2/Pd, mild acidic conditions High selectivity, mild conditions Sensitive to imine hydrolysis 80–90
Fluoromethylation of amine N-benzylcyclopentanamine Fluoromethyl tosylate, K2CO3, DMF, RT Late-stage fluorination Requires careful control of side reactions 60–75
Catalytic Hydrogenation Benzyl nitrile derivatives Ni or Pd catalyst, H2, 30–50 °C, 1–5 atm H2 Direct amine formation Catalyst poisoning possible 70–85
Negishi Cross-Coupling (Automated) Benzyl halides, fluoromethyl organozinc reagents Pd catalyst, continuous flow, automated LLE High throughput, diverse scope Requires specialized equipment 75–94

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of benzyl and fluoromethyl groups, with characteristic chemical shifts for methylene protons adjacent to fluorine and aromatic protons.
  • Mass Spectrometry (LCMS): Molecular ion peaks consistent with the expected molecular weight (~209 g/mol for related analogs) confirm molecular integrity.
  • Infrared Spectroscopy (IR): Absorptions corresponding to C–F stretching (~1000–1400 cm^-1) and amine N–H stretching (~3300 cm^-1) are diagnostic.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(fluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

N-benzyl-1-(fluoromethyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(fluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-1-(fluoromethyl)cyclopentan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
This compound C13H16FN 205.28 Cyclopentane, fluoromethyl, benzyl Potential pharmaceutical intermediate -
2-Benzyl-N-methylcyclopentan-1-amine C13H19N 189.30 Cyclopentane, benzyl, methyl Research/chemical synthesis intermediate
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine C13H17F2N 225.28 Cyclopentane (2R-fluoro), 4-fluorophenethyl Lab use (discontinued)
N-Benzyl-2-(4-fluorophenyl)-N-methylethan-1-amine C16H18FN 243.32 Ethylamine chain, 4-fluorophenyl, methyl Structural studies
N-Benzyl-1-(2,2-dichlorocyclopropyl)methylamine C12H15Cl2N 244.16 Dichlorocyclopropyl, benzyl Inhibitor, surfactant
N-Ethyl-1-phenylcyclohexan-1-amine C14H21N 203.33 Cyclohexane, phenyl, ethyl Limited data; safety concerns
2.1 Structural and Electronic Differences
  • Fluoromethyl vs. Methyl/Chloro Groups: The fluoromethyl group in the target compound increases electronegativity compared to methyl (in 2-benzyl-N-methylcyclopentan-1-amine) or dichlorocyclopropyl (in ).
  • Cyclopentane vs.
  • Substituent Position : In (1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine, fluorine is on the cyclopentane ring, whereas the target compound’s fluorine is on a methyl branch. This positional difference may alter electronic distribution and steric interactions .

Biological Activity

N-benzyl-1-(fluoromethyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anti-neoplastic, and antimicrobial activities, based on recent research findings.

Chemical Structure

This compound features a cyclopentane ring substituted with a benzyl group and a fluoromethyl group. Its chemical structure can be represented as follows:

CnHmF\text{C}_n\text{H}_m\text{F}

Where nn and mm denote the number of carbon and hydrogen atoms, respectively, in the compound.

1. Anti-inflammatory Activity

Recent studies have shown that derivatives of N-benzyl compounds exhibit significant anti-inflammatory properties. For instance, N-benzyl-N-methyldecan-1-amine (BMDA) was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. This inhibition occurs through the blockade of signaling pathways involving JNK and p38 MAPK during LPS stimulation .

Table 1: Anti-inflammatory Effects of N-benzyl Compounds

CompoundCytokine InhibitionMechanism of Action
N-benzyl-N-methyldecan-1-amineTNF-α, IL-1βInhibition of JNK and p38 MAPK
This compoundTBDTBD

2. Anti-neoplastic Activity

N-benzyl compounds also exhibit anti-cancer properties. BMDA has been reported to reduce tumor growth in various cancer models by inducing apoptosis in cancer cells and inhibiting cell proliferation . The underlying mechanisms include modulation of apoptosis-related proteins and cell cycle regulators.

Case Study:
In a study involving colorectal cancer models, BMDA treatment led to a significant reduction in tumor size compared to controls. The treatment group showed increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

3. Antimicrobial Activity

Certain N-benzyl derivatives have demonstrated antimicrobial properties against various pathogens. For example, benzyl bromides have shown high activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria . This suggests that modifications in the benzyl moiety can enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of N-benzyl Derivatives

CompoundActivity AgainstType of Activity
Benzyl bromideGram-positive bacteriaBactericidal
N-benzyl amidesMycobacterium tuberculosisAntibacterial

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